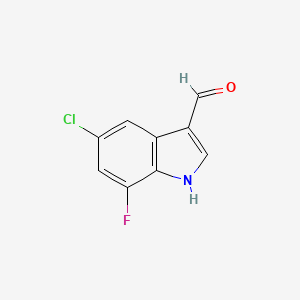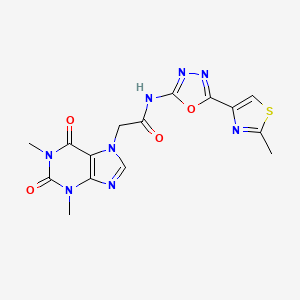
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea is an organic compound of significant interest due to its unique chemical structure and versatile applications in various scientific fields. This compound belongs to the class of urea derivatives and is characterized by the presence of a pyrimidinyl ethyl group and a methoxy methylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea can be achieved through several methods, with one of the most common involving the reaction between 4,5-dimethyl-6-oxopyrimidine and an appropriate ethyl urea derivative. The key steps generally include:
N-Alkylation: : Introduction of the ethyl group to the pyrimidine ring.
Urea Formation: : Reaction between the alkylated pyrimidine and 2-methoxy-5-methylphenyl isocyanate.
Reaction conditions typically involve moderate temperatures (50-80°C) and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction.
Industrial Production Methods: In an industrial setting, large-scale production of this compound often utilizes continuous flow reactors to ensure consistent product quality and yield. The process optimization might include:
Automated Synthesis: : Use of automated synthesis platforms to control reaction conditions precisely.
Purification: : Implementation of chromatography techniques to purify the final product.
化学反应分析
Types of Reactions: 1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: : Typically involves oxidizing agents like hydrogen peroxide or permanganate.
Reduction: : Commonly conducted using reagents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution can occur at the pyrimidinyl or phenyl rings under suitable conditions.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : DMSO, methanol, chloroform.
Oxidation Products: : Formation of corresponding sulfoxides or sulfones.
Reduction Products: : Amino derivatives or alcohols.
Substitution Products: : Various substituted pyrimidinyl and phenyl derivatives.
科学研究应用
Chemistry: In organic synthesis, this compound serves as an intermediate for the preparation of other complex molecules. Its structural motifs are valuable for constructing pharmacologically active compounds.
Biology: It is explored for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: Preliminary studies suggest potential therapeutic applications in treating specific diseases due to its unique chemical interactions.
Industry: Used as a precursor for the synthesis of advanced materials, dyes, and agricultural chemicals.
作用机制
The mechanism by which 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to altered biochemical pathways. The pathways involved depend on the context, such as inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds:
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methylphenyl)urea
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-4-methylphenyl)urea
Uniqueness: What sets 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea apart is its specific combination of substituents, which confer unique steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a distinct entity within its class.
属性
IUPAC Name |
1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-5-6-15(24-4)14(9-11)20-17(23)18-7-8-21-10-19-13(3)12(2)16(21)22/h5-6,9-10H,7-8H2,1-4H3,(H2,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYKZANJGTNFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCN2C=NC(=C(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
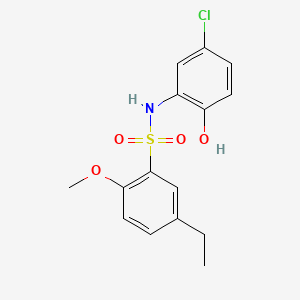
![5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2380424.png)
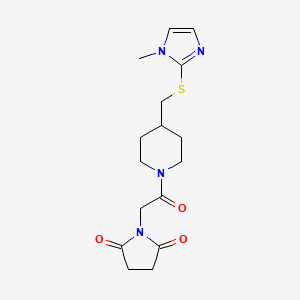
![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)
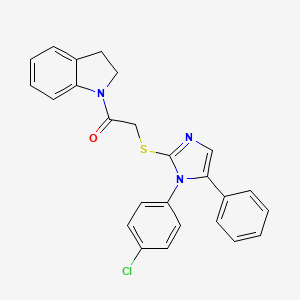
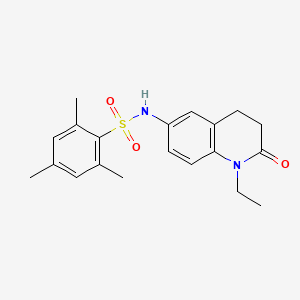
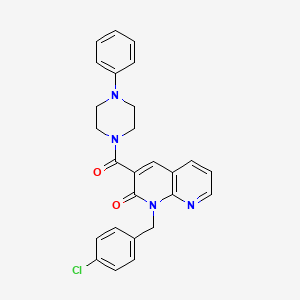

![7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2380438.png)
![(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2380440.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2380441.png)
![4-[(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2380442.png)
